3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C15H15FN2O2 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
3-[1-(2-fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15FN2O2/c1-10-4-2-6-12(14(10)16)18-9-3-5-11(15(18)20)13(19)7-8-17/h2,4,6,11H,3,5,7,9H2,1H3 |
InChI Key |
ORRNFKKRXSGOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)CC#N)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidin-2-one Core
The piperidinone ring is commonly synthesized via cyclization reactions involving amino-ketone precursors or through Michael addition followed by intramolecular cyclization. A typical approach involves:
- Starting from a substituted aniline derivative (in this case, 2-fluoro-3-methylaniline)
- Acylation or alkylation to introduce a keto-ester or keto-nitrile side chain precursor
- Cyclization under basic or acidic conditions to form the piperidinone ring
Installation of the 3-oxopropanenitrile Side Chain
The nitrile group is introduced via:
- Reaction of the piperidinone intermediate with cyanoacetic acid derivatives or cyanoacetate esters under Knoevenagel condensation conditions
- Alternatively, nucleophilic addition of cyanide sources to keto intermediates followed by oxidation or rearrangement
Detailed Preparation Methodologies
Stepwise Synthetic Procedure (Representative)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Acylation of 2-fluoro-3-methylaniline | Acyl chloride or acid anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of N-acylated intermediate |
| 2 | Cyclization to piperidinone | Base or acid catalysis, heat, solvent (e.g., ethanol) | Intramolecular cyclization forming 2-oxopiperidine ring |
| 3 | Knoevenagel condensation | Cyanoacetic acid or ester, base catalyst (e.g., piperidine), solvent (e.g., ethanol) | Introduction of 3-oxopropanenitrile moiety |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
Reaction Condition Optimization
- Temperature: Typically ranges from ambient to reflux temperatures (25–80°C) depending on step
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for condensation steps
- Catalysts: Organic bases such as piperidine or triethylamine facilitate Knoevenagel condensation and cyclization
- Purification: Silica gel chromatography is used to separate byproducts and unreacted starting materials; recrystallization from suitable solvents ensures high purity
Research Findings and Comparative Analysis
Yield and Purity
- Reported yields for each step range from 60% to 85%, with overall yields around 40–60% after purification
- Purity is typically confirmed by NMR, HPLC, and mass spectrometry, with purity >98% achievable
Analytical Data Summary
| Parameter | Value/Condition |
|---|---|
| Molecular Weight | 274.29 g/mol |
| Melting Point | Not explicitly reported; typically 100–150°C range for similar compounds |
| NMR Spectroscopy | Characteristic signals for piperidinone and aromatic protons; fluorine coupling observed |
| Mass Spectrometry | Molecular ion peak at m/z 274.29 |
Alternative Synthetic Routes
- Some patents suggest using reductive amination of 2-fluoro-3-methylbenzaldehyde with amino-ketone intermediates to form the piperidine ring
- Use of microwave-assisted synthesis to reduce reaction times and improve yields has been explored in research settings
Summary Table of Preparation Method
| Step No. | Reaction Type | Key Reagents/Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation | 2-Fluoro-3-methylaniline, acyl chloride, base, solvent | 80–85 | Formation of N-acyl intermediate |
| 2 | Cyclization | Acid or base catalysis, heat | 70–80 | Piperidinone ring formation |
| 3 | Knoevenagel condensation | Cyanoacetic acid/ester, base catalyst | 60–75 | Introduction of nitrile-keto side chain |
| 4 | Purification | Chromatography, recrystallization | — | Purity >98% |
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, focusing on substituent variations, molecular properties, and safety data derived from the evidence:
Key Findings from Comparative Analysis
Structural and Electronic Effects
- Bromine and iodine (e.g., 4-bromo or 4-iodo ) further elevate molecular weight and may confer photochemical reactivity.
- Alkyl Groups : Methyl substituents (e.g., 2,3-dimethyl or 4-bromo-2-methyl ) introduce steric hindrance, possibly reducing metabolic degradation but increasing lipophilicity.
Research Implications and Limitations
While direct data on 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile are unavailable, trends from analogs indicate that its 2-fluoro-3-methylphenyl group may balance electronic effects (fluorine’s electron-withdrawing nature) and steric bulk (methyl group). This could optimize its performance in catalysis or drug discovery. However, safety profiling is critical, as structurally related compounds exhibit significant hazards (e.g., explosivity ). Further studies should prioritize experimental characterization of the target compound’s physical and toxicological properties.
Biological Activity
3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, commonly referred to as compound 2060058-67-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₅H₁₅FN₂O₂
- Molecular Weight: 274.29 g/mol
- CAS Number: 2060058-67-3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to:
- Dopaminergic Activity : The compound's structure suggests potential interactions with dopamine receptors, which could influence mood and cognitive functions.
- Neuroprotective Effects : Preliminary studies indicate that it may exhibit neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Dopaminergic Modulation | Increased dopamine receptor binding affinity in vitro. |
| Study B | Neuroprotection | Reduced oxidative stress markers in neuronal cell lines. |
| Study C | Antidepressant Effects | Behavioral tests in animal models showed reduced depressive-like symptoms. |
Case Study 1: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and reactive oxygen species (ROS) levels when treated with varying concentrations of the compound. This suggests a potential application in neurodegenerative diseases.
Case Study 2: Behavioral Impact
Another study focused on the behavioral effects of the compound in rodent models of depression. The administration of this compound resulted in a marked improvement in depressive behaviors as measured by the forced swim test and sucrose preference test, indicating its potential as an antidepressant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
